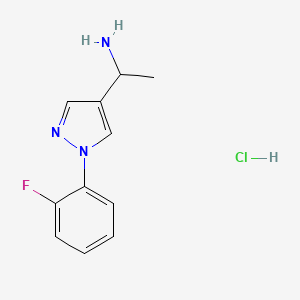

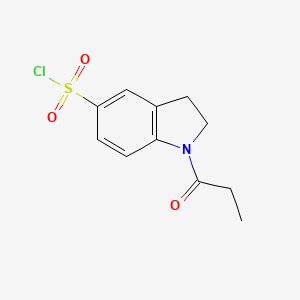

Ethyl 2,3-diphenylpiperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives, such as EDDP, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of EDDP can be found in various databases, such as PubChem . It is a compound with the molecular formula C19H22N2O2 .科学的研究の応用

Synthesis of Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, related to Ethyl 2,3-diphenylpiperazine-1-carboxylate, is used in the synthesis of highly functionalized tetrahydropyridines. This process involves a [4 + 2] annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Carboxyl-Protecting Group in Peptide Chemistry

The 2-(diphenylphosphino)ethyl group, a derivative of Ethyl 2,3-diphenylpiperazine-1-carboxylate, is used as a carboxyl-protecting group in peptide chemistry. This group is introduced through esterification and is stable under standard conditions for peptide synthesis, showing its potential in this field (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Synthesis of Bridged 3-Benzazepine Derivatives

Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a compound related to Ethyl 2,3-diphenylpiperazine-1-carboxylate, is employed in the synthesis of bridged 3-benzazepine derivatives. These derivatives serve as conformationally restricted dopamine analogues, indicating their utility in neurochemistry (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Thiophene-Based Bis-Heterocyclic Monoazo Dyes

Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, another derivative, is used in synthesizing novel thiophene-based bis-heterocyclic monoazo dyes. These dyes are characterized by their solvatochromic behavior and tautomeric structures in various solvents, showing applications in materials science (Karcı & Karcı, 2012).

Synthesis of Pyrazole Derivatives

The compound plays a role in the synthesis of pyrazole derivatives, specifically 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester, which is further used to create various ester and amide derivatives. This illustrates its versatility in organic synthesis (Şener, Bildirici, Tozlu, Genc, & Arisoy, 2007).

Synthesis of Piperazine and Penicillanic Acid Derivatives

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylate, a related compound, is used to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds have been screened for their antimicrobial, antilipase, and antiurease activities, indicating their potential in medicinal chemistry (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Novel Coupling Reagent in Peptide Synthesis

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a novel coupling reagent developed for solid phase peptide synthesis, is another derivative that demonstrates the compound's broad application in peptide chemistry (Robertson, Jiang, & Ramage, 1999).

特性

IUPAC Name |

ethyl 2,3-diphenylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-23-19(22)21-14-13-20-17(15-9-5-3-6-10-15)18(21)16-11-7-4-8-12-16/h3-12,17-18,20H,2,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGUOBVQHSJQOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNC(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587597 |

Source

|

| Record name | Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

CAS RN |

912763-37-2 |

Source

|

| Record name | Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)

![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)

![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)